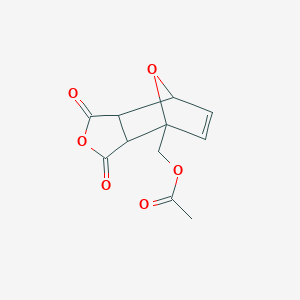![molecular formula C9H13AsO4 B14727475 [4-(2-Hydroxypropoxy)phenyl]arsonous acid CAS No. 6295-26-7](/img/structure/B14727475.png)
[4-(2-Hydroxypropoxy)phenyl]arsonous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Hydroxypropoxy)phenyl]arsonous acid is an organoarsenic compound with the molecular formula C9H13AsO4 This compound is characterized by the presence of an arsonous acid group attached to a phenyl ring, which is further substituted with a 2-hydroxypropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxypropoxy)phenyl]arsonous acid typically involves the reaction of 4-hydroxyphenylarsine oxide with 1-chloro-2-propanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenylarsine oxide attacks the carbon atom of the chloro group in 1-chloro-2-propanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-Hydroxypropoxy)phenyl]arsonous acid undergoes various chemical reactions, including:
Oxidation: The arsonous acid group can be oxidized to form arsonic acid derivatives.
Reduction: The compound can be reduced to form arsonous acid derivatives with lower oxidation states.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Reduced arsonous acid derivatives.
Substitution: Various substituted phenylarsine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(2-Hydroxypropoxy)phenyl]arsonous acid is used as a precursor for the synthesis of more complex organoarsenic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, the compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in the treatment of certain diseases, particularly those involving abnormal cell growth or microbial infections.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of [4-(2-Hydroxypropoxy)phenyl]arsonous acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonous acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylarsine oxide: Similar structure but lacks the 2-hydroxypropoxy group.
4-Hydroxyphenylarsine oxide: Similar structure but lacks the 2-hydroxypropoxy group.
Arsonic acids: Compounds with similar arsonous acid groups but different substituents on the phenyl ring.
Uniqueness
[4-(2-Hydroxypropoxy)phenyl]arsonous acid is unique due to the presence of the 2-hydroxypropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications.
Propriétés
Numéro CAS |
6295-26-7 |
|---|---|
Formule moléculaire |
C9H13AsO4 |
Poids moléculaire |
260.12 g/mol |
Nom IUPAC |
[4-(2-hydroxypropoxy)phenyl]arsonous acid |
InChI |
InChI=1S/C9H13AsO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5,7,11-13H,6H2,1H3 |
Clé InChI |
JFTWDFNVNZXQDC-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)[As](O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




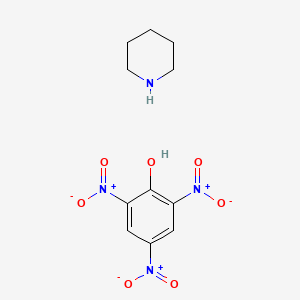
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
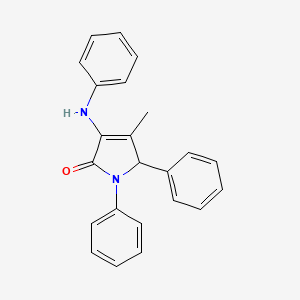
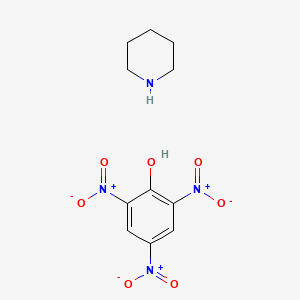
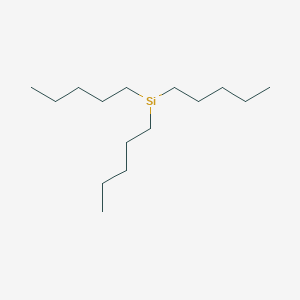
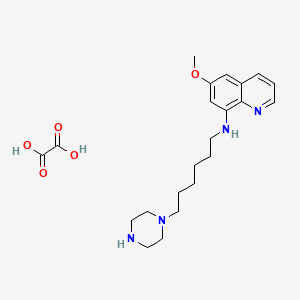
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
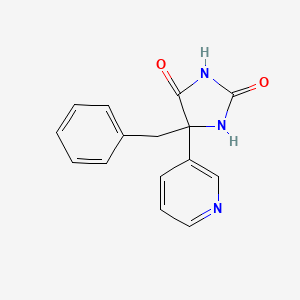
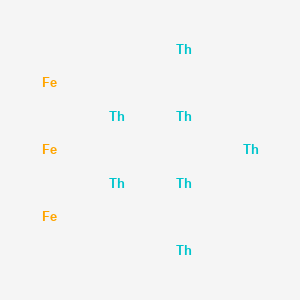
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
